1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
CAS No.: 1016515-38-0
Cat. No.: VC8035955
Molecular Formula: C13H15F3N2O
Molecular Weight: 272.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016515-38-0 |
|---|---|
| Molecular Formula | C13H15F3N2O |
| Molecular Weight | 272.27 g/mol |
| IUPAC Name | 1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2 |
| Standard InChI Key | STJNUBDPLBXZNE-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms at positions 1 and 4—linked to a 3-(trifluoromethyl)benzoyl group. The diazepane ring confers conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity and metabolic stability.
Table 1: Key Molecular Properties
The trifluoromethyl group’s electronegativity influences electron distribution, enhancing binding affinity to biological targets such as enzymes or receptors .
Synthetic Pathways and Optimization
General Synthesis Strategy
Synthesis typically involves multi-step protocols, starting with the preparation of diazepane intermediates followed by benzoylation. A representative route includes:
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Diazepane Ring Formation: Cyclization of diamines or hydrazines under acidic conditions .
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Benzoylation: Reaction of the diazepane intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .
Key Reaction Conditions:
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Temperature: 0–25°C for benzoylation to prevent side reactions.
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Catalysts: Lewis acids (e.g., PdCl₂) for regioselective coupling .
Industrial-Scale Production
Industrial synthesis prioritizes scalability and purity. Continuous flow reactors and chromatographic purification (e.g., HPLC) are employed to achieve yields >85% .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The trifluoromethyl group directs electrophilic attacks to the benzoyl ring’s para position. Common reactions include:
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Nitration: Yields nitro derivatives using HNO₃/H₂SO₄.
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Sulfonation: Forms sulfonic acids with fuming H₂SO₄.
Ring-Opening Reactions
The diazepane ring undergoes hydrolysis under acidic conditions to produce linear diamines, which are valuable intermediates for polymer synthesis .
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfoxide or sulfone derivatives |
| Reduction | H₂, Pd/C | Saturated diazepane analogs |
| Alkylation | R-X, K₂CO₃ | N-alkylated derivatives |
Industrial and Materials Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to traditional ligands .
Advanced Materials
Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and dielectric properties, making it suitable for high-performance electronics .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (50–70%) in diazepane ring formation. Future work should explore enzymatic cyclization or photochemical approaches.
Toxicity Profiling
Limited data exist on long-term toxicity. In vivo studies are needed to assess hepatic and renal safety.
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